molecular formula C17H19N3OS B5803630 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No. B5803630
M. Wt: 313.4 g/mol
InChI Key: SXWZAVQPSKTIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton’s tyrosine kinase inhibitors.

Mechanism of Action

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the activity of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit the activation of BTK. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to formulate for oral administration.

Future Directions

Future research on 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide could focus on several areas. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could focus on developing new formulations of this compound to improve its solubility and bioavailability. Additionally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, future research could focus on exploring the potential use of this compound in combination with other cancer treatments to enhance their efficacy.

Synthesis Methods

The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoyl chloride with 3-pyridinemethylamine hydrochloride in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the key intermediate, which is further reacted with ammonia to yield this compound. The synthesis of this compound has been reported in several research articles, and the yields have been reported to be in the range of 20-30%.

Scientific Research Applications

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have shown that this compound is effective in inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-5-7-15(8-6-14)16(21)20-17(22)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAVQPSKTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.